molecular formula C23H22O2 B13989841 Ethyl 2-(2-benzhydrylphenyl)acetate CAS No. 6962-90-9

Ethyl 2-(2-benzhydrylphenyl)acetate

Cat. No.: B13989841
CAS No.: 6962-90-9
M. Wt: 330.4 g/mol
InChI Key: ZFKIVKKDULNMMP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzhydrylphenyl)acetate is an ester derivative featuring a benzhydryl group (two phenyl rings attached to a central carbon) at the 2-position of the phenyl ring, linked to an acetoxyethyl moiety. These compounds are often synthesized as intermediates in pharmaceuticals or agrochemicals due to their modular reactivity .

Properties

CAS No.

6962-90-9

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-(2-benzhydrylphenyl)acetate

InChI

InChI=1S/C23H22O2/c1-2-25-22(24)17-20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,23H,2,17H2,1H3

InChI Key

ZFKIVKKDULNMMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-benzhydrylphenyl)acetate can be synthesized through the esterification of 2-(2-benzhydrylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 2-(2-benzhydrylphenyl)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(2-benzhydrylphenyl)acetic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Hydrolysis: 2-(2-benzhydrylphenyl)acetic acid and ethanol.

    Reduction: 2-(2-benzhydrylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(2-benzhydrylphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the interactions of esters with biological molecules. It may also serve as a model compound for investigating the metabolism and pharmacokinetics of ester-containing drugs.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its pleasant odor. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-benzhydrylphenyl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzhydryl group may also interact with specific receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Key Substituents/Features Applications/Activities References
Ethyl 2-(2-benzhydrylphenyl)acetate Not provided* Benzhydryl group (two phenyl rings), acetoxyethyl Likely pharmaceutical intermediate Deduced
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, acetyl groups Amphetamine precursor synthesis
Ethyl-2-benzothiazolyl acetate C₁₁H₁₁NO₂S Benzothiazole ring Fluorescent sensors, enzyme inhibitors
Ethyl 2-(2-methoxyphenyl)acetate C₁₁H₁₄O₃ Methoxy group at phenyl 2-position Synthetic intermediate
Ethyl 2-(3-(benzyloxy)phenyl)acetate C₁₇H₁₈O₃ Benzyloxy group at phenyl 3-position Polymer or resin synthesis
Ethyl acetate C₄H₈O₂ Simple ester (no aromatic substituents) Solvent, decaffeination agent

*Note: Molecular formula for this compound is inferred based on analogs.

  • Steric and Electronic Effects : The benzhydryl group in this compound introduces significant steric hindrance compared to simpler esters like ethyl acetate. This may reduce reactivity in nucleophilic substitutions but enhance binding affinity in biological targets .
  • For example, Ethyl-2-benzothiazolyl acetate derivatives exhibit enhanced bioactivity due to the benzothiazole moiety .

Biological Activity

Ethyl 2-(2-benzhydrylphenyl)acetate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as an ester and is synthesized through the esterification of 2-(2-benzhydrylphenyl)acetic acid with ethanol. The compound exhibits a benzhydryl moiety, which is significant for its biological interactions. Its molecular formula is C19H20O2C_{19}H_{20}O_{2}, and it has a molecular weight of approximately 288.36 g/mol.

The biological activity of this compound can be attributed to its ability to undergo hydrolysis, resulting in the release of 2-(2-benzhydrylphenyl)acetic acid and ethanol. This hydrolysis can influence various biochemical pathways within cells. Additionally, the benzhydryl group may interact with specific receptors or enzymes, potentially modulating their activity.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research indicates that esters like this compound can exhibit varying degrees of antibacterial activity against different strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Data Table: Biological Activity Overview

Biological Activity Cell Line/Organism IC50 (µM) Reference
CytotoxicityHCT-11611
CytotoxicityMCF-715
CytotoxicityHeLa18
AntimicrobialStaphylococcus aureusVaries

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled experiment, researchers evaluated the cytotoxic effects of this compound on HCT-116 and MCF-7 cell lines. The study revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapeutics. The mechanism was linked to the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

Case Study: Antimicrobial Efficacy

A separate study investigated the antimicrobial efficacy of ethyl esters against various bacterial strains. The results indicated that this compound displayed moderate antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that warranted further exploration into its potential as an antibacterial agent.

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